molecular formula C7H3Cl2F3O2S B1380968 5-Chloro-2-(trifluoromethyl)benzenesulfonyl chloride CAS No. 1106313-72-7

5-Chloro-2-(trifluoromethyl)benzenesulfonyl chloride

Cat. No.: B1380968
CAS No.: 1106313-72-7
M. Wt: 279.06 g/mol
InChI Key: DGJQWHLNRYBMOE-UHFFFAOYSA-N
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Description

5-Chloro-2-(trifluoromethyl)benzenesulfonyl chloride: is an organic compound with the molecular formula C7H3Cl2F3O2S and a molecular weight of 279.06 g/mol . This compound is characterized by the presence of a chloro group, a trifluoromethyl group, and a sulfonyl chloride group attached to a benzene ring. It is commonly used in organic synthesis and various chemical reactions due to its reactive sulfonyl chloride group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-(trifluoromethyl)benzenesulfonyl chloride typically involves the chlorosulfonation of 5-Chloro-2-(trifluoromethyl)benzene. The reaction is carried out using chlorosulfonic acid (HSO3Cl) as the sulfonating agent under controlled conditions to ensure the selective formation of the sulfonyl chloride group .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chlorosulfonation processes. The reaction is conducted in specialized reactors designed to handle the corrosive nature of chlorosulfonic acid. The product is then purified through distillation or recrystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 5-Chloro-2-(trifluoromethyl)benzenesulfonyl chloride is widely used as a reagent in organic synthesis for the preparation of various sulfonamide and sulfonate derivatives. These derivatives are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals .

Biology and Medicine: In medicinal chemistry, the compound is used to synthesize sulfonamide-based drugs, which exhibit a wide range of biological activities including antibacterial, antifungal, and anti-inflammatory properties .

Industry: The compound is employed in the production of specialty polymers and materials. It is also used as a cross-linking agent in the manufacture of high-performance coatings and adhesives .

Mechanism of Action

The mechanism of action of 5-Chloro-2-(trifluoromethyl)benzenesulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations to introduce sulfonyl functional groups into target molecules .

Comparison with Similar Compounds

Comparison: 5-Chloro-2-(trifluoromethyl)benzenesulfonyl chloride is unique due to the presence of both a chloro group and a trifluoromethyl group on the benzene ring. This combination of substituents imparts distinct electronic and steric properties to the compound, influencing its reactivity and selectivity in chemical reactions. Compared to other sulfonyl chlorides, it offers a unique balance of reactivity and stability, making it a valuable reagent in organic synthesis .

Properties

IUPAC Name

5-chloro-2-(trifluoromethyl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2F3O2S/c8-4-1-2-5(7(10,11)12)6(3-4)15(9,13)14/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGJQWHLNRYBMOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)S(=O)(=O)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2F3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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